molecular formula C16H9Cl2F B11841595 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene

2-(2,5-Dichlorophenyl)-1-fluoronaphthalene

Cat. No.: B11841595
M. Wt: 291.1 g/mol
InChI Key: IKULHZYCPWHXTP-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-1-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene core substituted with a fluorine atom at the first position and a 2,5-dichlorophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for the synthesis of this compound would include the use of 2,5-dichlorophenylboronic acid and 1-fluoronaphthalene as starting materials, with a palladium catalyst such as palladium(II) acetate and a base like potassium carbonate in an appropriate solvent such as toluene .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-1-fluoronaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-1-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. The compound’s aromatic rings allow it to engage in π-π interactions with other aromatic systems, which can influence its binding to biological molecules. The presence of the fluorine atom and chlorine atoms can also affect its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorophenyl)-1-chloronaphthalene
  • 2-(2,5-Dichlorophenyl)-1-bromonaphthalene
  • 2-(2,5-Dichlorophenyl)-1-iodonaphthalene

Uniqueness

2-(2,5-Dichlorophenyl)-1-fluoronaphthalene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its chlorinated, brominated, or iodinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-1-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-11-6-8-15(18)14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-9H

InChI Key

IKULHZYCPWHXTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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